Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

1-(2-bromo-5-chlorophenyl)ethan-1-one structure
935-99-9 structure
Nome del prodotto:1-(2-bromo-5-chlorophenyl)ethan-1-one
Numero CAS:935-99-9
MF:C8H6BrClO
MW:233.489640712738
MDL:MFCD11847057
CID:829350
PubChem ID:12486617

1-(2-bromo-5-chlorophenyl)ethan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-Bromo-5-chlorophenyl)ethanone
    • 2-Acetyl-1-bromo-4-chlorobenzene
    • 2-Bromo-5-chloroacetophenone
    • 1-(2-bromo-5-chlorophenyl)ethan-1-one
    • 2'-BROMO-5'-CHLOROACETOPHENONE
    • PubChem23873
    • BCQAWQMDMPBDBW-UHFFFAOYSA-N
    • CL8884
    • LS11579
    • Ethanone, 1-(2-bromo-5-chlorophenyl)-
    • BC004983
    • AM806605
    • AB0027754
    • W9625
    • ST24020993
    • 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
    • Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
    • 2′-Bromo-5′-chloroacetophenone
    • SCHEMBL3121226
    • GS-3929
    • CS-0031412
    • MFCD11847057
    • SY067370
    • DTXSID40500054
    • 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
    • DB-362698
    • 935-99-9
    • EN300-1912878
    • AKOS015919676
    • MDL: MFCD11847057
    • Inchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
    • Chiave InChI: BCQAWQMDMPBDBW-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C(Br)=CC=C(Cl)C=1

Proprietà calcolate

  • Massa esatta: 231.92906g/mol
  • Massa monoisotopica: 231.92906g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
  • Indice di rifrazione: 1.5517 (589.3 nm 15 ºC)
  • Solubilità: Molto leggermente solubile (0,18 g/l) (25°C),

1-(2-bromo-5-chlorophenyl)ethan-1-one Informazioni sulla sicurezza

1-(2-bromo-5-chlorophenyl)ethan-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067716-250mg
1-(2-Bromo-5-chlorophenyl)ethanone
935-99-9 98%
250mg
¥45.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP434-20g
1-(2-bromo-5-chlorophenyl)ethan-1-one
935-99-9 97%
20g
2464.0CNY 2021-07-12
Chemenu
CM100525-5g
1-(2-bromo-5-chlorophenyl)ethanone
935-99-9 95%
5g
$79 2023-03-06
Enamine
EN300-1912878-1.0g
1-(2-bromo-5-chlorophenyl)ethan-1-one
935-99-9
1g
$128.0 2023-05-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067716-5g
1-(2-Bromo-5-chlorophenyl)ethanone
935-99-9 98%
5g
¥355.00 2024-04-24
eNovation Chemicals LLC
Y0982412-25g
1-(2-Bromo-5-chlorophenyl)ethanone
935-99-9 95%
25g
$390 2024-08-02
Ambeed
A141012-25g
1-(2-Bromo-5-chlorophenyl)ethanone
935-99-9 97%
25g
$97.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP434-5g
1-(2-bromo-5-chlorophenyl)ethan-1-one
935-99-9 97%
5g
986.0CNY 2021-07-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1520-1G
1-(2-bromo-5-chlorophenyl)ethan-1-one
935-99-9 95%
1g
¥ 297.00 2023-04-12
Chemenu
CM100525-100g
1-(2-bromo-5-chlorophenyl)ethanone
935-99-9 95%
100g
$480 2024-07-19

1-(2-bromo-5-chlorophenyl)ethan-1-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  45 min, rt
Riferimento
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; Wang, Jianhui ; Liu, Guiyan, Applied Organometallic Chemistry, 2022, 36(6),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  18 h, reflux
Riferimento
One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium Catalysis
Faggyas, Reka J.; Calder, Ewen D. D.; Wilson, Claire; Sutherland, Andrew, Journal of Organic Chemistry, 2017, 82(21), 11585-11593

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min
1.3 Reagents: Water
Riferimento
Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  6 h, rt
Riferimento
Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of Didehydroconicol
Shekhar, Chander; Satyanarayana, Gedu, European Journal of Organic Chemistry, 2022, 2022(18),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C → rt; rt
Riferimento
Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclization
Acharyya, Ranjan Kumar; Kim, Soyoung; Park, Yeji; Han, Jung Tae; Yun, Jaesook, Organic Letters, 2020, 22(20), 7897-7902

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; overnight, rt
Riferimento
Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions
Thome, Isabelle; Besson, Claire; Kleine, Tillmann; Bolm, Carsten, Angewandte Chemie, 2013, 52(29), 7509-7513

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 0 °C
Riferimento
Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt; 3 h, rt
Riferimento
Divergent Access to Benzocycles through Copper-Catalyzed Borylative Cyclizations
Yoon, Wan Seok; Han, Jung Tae; Yun, Jaesook, Advanced Synthesis & Catalysis, 2021, 363(21), 4953-4959

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Triethylamine ;  rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ;  0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction
Shuler, Scott A.; Yin, Guoyin; Krause, Sarah B.; Vesper, Caroline M.; Watson, Donald A., Journal of the American Chemical Society, 2016, 138(42), 13830-13833

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
Riferimento
Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
Riferimento
Synthesis of 2,3-dihydro-1H-isoindole-1-thiones via the bromine-lithium exchange between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium
Kobayashi, Kazuhiro; Yokoi, Yuki; Nakahara, Tatsuya; Matsumoto, Naoki, Tetrahedron, 2013, 69(48), 10304-10310

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Riferimento
Asymmetric Synthesis and Application of Chiral Spirosilabiindanes
Chang, Xin; Ma, Pei-Long; Chen, Hong-Chao; Li, Chuan-Ying; Wang, Peng, Angewandte Chemie, 2020, 59(23), 8937-8940

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
Behavior of three bromochlorobenzenes in Friedel-Crafts acylation reactions
Cam-Van, N. T.; Diep, Bui K.; Buu-Hoi N. P., Tetrahedron, 1964, 20(10), 2195-9

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Riferimento
PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles
Ye, Chenghao; Kou, Xuezhen; Xia, Jingzhao; Yang, Guoqiang ; Kong, Li; et al, Chemistry - An Asian Journal, 2018, 13(15), 1897-1901

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Enantioselective Bromo-oxycyclization of Silanol
Xia, Zilei; Hu, Jiadong; Shen, Zhigao; Wan, Xiaolong; Yao, Qizheng; et al, Organic Letters, 2016, 18(1), 80-83

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Riferimento
Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of Isoindolinones
Kou, Xuezhen; Li, Yu; Wu, Liang; Zhang, Xinghua; Yang, Guoqiang; et al, Organic Letters, 2015, 17(22), 5566-5569

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Riferimento
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; Li, Yang; Chen, Fan; Qian, Peng-Cheng; Cheng, Jiang, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Synthetic Routes 18

Condizioni di reazione
Riferimento
Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone
Shekhar, Chander; Satyanarayana, Gedu, ChemistrySelect, 2023, 8(26),

1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials

1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products

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Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
A22436
Purezza:99%
Quantità:100g
Prezzo ($):348.0
atkchemica
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
CL12492
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Quantità:1g/5g/10g/100g
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